methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate
Overview
Description
Methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, an imidazole ring, and a trifluoromethylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Starting Materials: : The synthesis of methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate typically begins with commercially available starting materials such as 4,6-dimethylpyrimidine, 3-(trifluoromethyl)benzaldehyde, and ethyl acetoacetate.
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Step 1 Formation of the Imidazole Ring: : The first step involves the condensation of 4,6-dimethylpyrimidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate that undergoes cyclization to produce the imidazole ring.
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Step 2 Introduction of the Trifluoromethylphenyl Group: : The intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde under acidic conditions to introduce the trifluoromethylphenyl group.
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Step 3 Formation of the Final Product: : The final step involves the esterification of the intermediate with methanol in the presence of a catalyst such as sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The pyrimidine and imidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions.
Major Products
Oxidation Products: Oxidized derivatives of the imidazole ring.
Reduction Products: Alcohol derivatives of the carbonyl group.
Substitution Products: Various substituted derivatives at the pyrimidine and imidazole rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems for various organic transformations.
Material Science: It can be incorporated into polymers and materials with unique properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its interaction with specific molecular targets.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes and receptors.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: The compound can be used in the development of agrochemicals for pest control.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cell signaling pathways. The trifluoromethylphenyl group enhances its binding affinity and specificity, while the imidazole and pyrimidine rings contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1-phenyl-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate: Lacks the trifluoromethyl group, resulting in different binding properties and reactivity.
Ethyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate: Contains an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
Methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1-[4-(trifluoromethyl)phenyl]-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate: Has the trifluoromethyl group at a different position on the phenyl ring, leading to variations in its chemical behavior.
Uniqueness
Methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which enhances its binding affinity and specificity for certain molecular targets. This structural feature, combined with the presence of both imidazole and pyrimidine rings, makes it a versatile compound with a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
methyl (2E)-2-[(2E)-2-(4,6-dimethylpyrimidin-2-yl)imino-5-oxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-ylidene]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O3/c1-10-7-11(2)24-17(23-10)26-18-25-14(9-15(28)30-3)16(29)27(18)13-6-4-5-12(8-13)19(20,21)22/h4-9H,1-3H3,(H,23,24,25,26)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKAXDDOFOHOCP-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C2NC(=CC(=O)OC)C(=O)N2C3=CC=CC(=C3)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/2\N/C(=C/C(=O)OC)/C(=O)N2C3=CC=CC(=C3)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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